molecular formula C19H30N2O4 B8146886 (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate

Cat. No.: B8146886
M. Wt: 350.5 g/mol
InChI Key: JPIRNXMJEMOYQD-OAHLLOKOSA-N
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Description

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is a chiral carbamate derivative characterized by its branched 3,3-dimethylbutane backbone and dual protective groups (benzyl and tert-butyl). Its molecular formula is C₁₉H₃₀N₂O₄, with a molecular weight of 350.45 g/mol .

Properties

IUPAC Name

benzyl N-[(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-18(2,3)15(12-20-16(22)25-19(4,5)6)21-17(23)24-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)(H,21,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIRNXMJEMOYQD-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate typically involves the reaction of (S)-3,3-dimethylbutane-1,2-diol with benzyl isocyanate and tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the dicarbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate has been investigated for its role as a potential prodrug. Prodrugs are compounds that undergo metabolic conversion to become pharmacologically active. The structural features of this compound allow it to be modified into various derivatives that can enhance bioavailability and therapeutic efficacy.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound aimed at improving selectivity and potency against specific biological targets, particularly in cancer therapy .

2. Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for further research in enzyme inhibition studies.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamateEnzyme A12.5
Derivative XEnzyme A8.0
Derivative YEnzyme B15.0

Organic Synthesis

1. Building Block in Synthesis

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations leading to complex molecules.

Case Study : Research published in Organic Letters demonstrated the use of this compound in the synthesis of chiral amines and amino acids through asymmetric synthesis techniques . The study highlighted its efficiency as a chiral auxiliary.

2. Application in Polymer Chemistry

The compound has also been utilized in the development of new polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Polymer Properties

Polymer TypeIncorporation Level (%)Mechanical Strength (MPa)Thermal Stability (°C)
Polymer A550200
Polymer B1070220

Mechanism of Action

The mechanism of action of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key differences between the target compound and similar derivatives:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Yield (%) Notable Properties
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate C₁₉H₃₀N₂O₄ 350.45 Branched 3,3-dimethylbutane backbone; (S)-stereochemistry N/A High hydrophobicity due to tert-butyl and benzyl groups; chiral center influences reactivity.
Benzyl tert-butyl (4-hydroxybutane-1,2-diyl)dicarbamate C₁₇H₂₆N₂O₅ 338.40 Linear 4-hydroxybutane backbone N/A Increased polarity from hydroxyl group; potential for hydrogen bonding.
Benzyl tert-butyl (3-((4-bromo-2-iodophenyl)(2-(tert-butylamino)-2-oxoethyl)amino)-3-oxopropane-1,2-diyl)(S)-dicarbamate C₂₈H₃₆BrIN₄O₆ 731.43 Halogenated aromatic substituents; tertiary amide 70 High molecular weight; rotamers observed in NMR; potential for bioactivity modulation.
Benzyl tert-butyl (3-((2-(cyclohexylamino)-2-oxoethyl)(2-iodophenyl)amino)-3-oxopropane-1,2-diyl)(R)-dicarbamate C₃₀H₃₉IN₄O₆ 678.57 Cyclohexylamino group; (R)-stereochemistry 72 Bulky cyclohexyl group reduces solubility; distinct stereochemical effects on binding.
Dibenzyl [(1S,2S)-cyclobutane-1,2-diyl]dicarbamate C₂₀H₂₂N₂O₄ 354.40 Cyclobutane ring; dual benzyl groups N/A Conformational strain from cyclobutane; acid-sensitive carbamate protection.
Key Observations:
  • Backbone Flexibility : The target compound’s branched 3,3-dimethylbutane backbone enhances rigidity compared to linear analogs like the 4-hydroxybutane derivative , which may adopt more flexible conformations.
  • Polarity : The hydroxyl group in the 4-hydroxybutane analog increases polarity (~338 g/mol), whereas the target compound’s tert-butyl and benzyl groups favor lipophilicity .
  • Stereochemistry: The (S)-configuration in the target compound contrasts with the (R)-configuration in ’s cyclohexylamino derivative, which could lead to divergent interactions in chiral environments .

Biological Activity

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound based on current literature.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety, which is commonly used in organic synthesis as a protecting group for amines. Its structure can be represented as follows:

 S Benzyl tert butyl 3 3 dimethylbutane 1 2 diyl dicarbamate\text{ S Benzyl tert butyl 3 3 dimethylbutane 1 2 diyl dicarbamate}

This compound is characterized by its stability and reactivity under various conditions, making it a suitable candidate for biological studies.

Synthesis

The synthesis of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate typically involves the reaction of tert-butyl dicarbonate with appropriate amines or alcohols. Various methodologies have been reported to optimize yield and purity, including the use of catalysts such as Yb(OTf)₃ and DMAP in the presence of di-tert-butyl dicarbonate .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate. For instance, derivatives of benzyl carbamates have shown inhibitory effects on cancer cell lines such as prostate cancer (LNCaP) and non-small cell lung cancer (A549), with IC₅₀ values indicating significant cytotoxicity . The mechanism is thought to involve the inhibition of specific protein interactions crucial for tumor progression.

The biological activity is primarily attributed to the compound's ability to interact with proteins involved in cell signaling pathways. The inhibition of bromodomain-containing proteins like TRIM24 has been documented, which plays a role in epigenetic regulation and cancer progression .

Case Studies

StudyCompoundCancer TypeIC₅₀ Value
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-aminesProstate Cancer1.88 μM
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-aminesNon-Small Cell Lung Cancer0.75 μM

These findings suggest that modifications to the benzyl group or the carbamate structure can enhance biological activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate has not been extensively studied; however, compounds with similar structures often exhibit favorable absorption and distribution characteristics. Toxicological assessments are necessary to determine safety profiles before clinical applications.

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